molecular formula C20H24N4O3S B11244818 1,1'-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[6-(4-ethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Cat. No.: B11244818
M. Wt: 400.5 g/mol
InChI Key: VWWSWPWYZFZRMM-UHFFFAOYSA-N
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Description

1-[6-(4-ETHOXYPHENYL)-3-ETHYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-ETHOXYPHENYL)-3-ETHYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-[6-(4-ETHOXYPHENYL)-3-ETHYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-ETHOXYPHENYL)-3-ETHYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[6-(4-ETHOXYPHENYL)-3-ETHYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl and propanoyl groups contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

1-[6-(4-ethoxyphenyl)-3-ethyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C20H24N4O3S/c1-5-15(25)19-18(13-9-11-14(12-10-13)27-8-4)24(17(26)7-3)23-16(6-2)21-22-20(23)28-19/h9-12H,5-8H2,1-4H3

InChI Key

VWWSWPWYZFZRMM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N(C(=C(S2)C(=O)CC)C3=CC=C(C=C3)OCC)C(=O)CC

Origin of Product

United States

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